2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

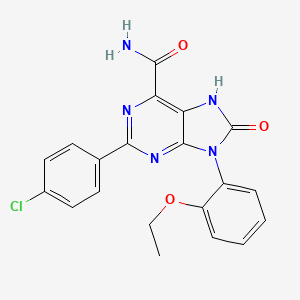

This purine derivative features a bicyclic purine core with substitutions at positions 2, 6, 8, and 9:

- Position 2: A 4-chlorophenyl group, introducing electron-withdrawing effects.

- Position 9: A 2-ethoxyphenyl group, providing steric bulk and moderate electron-donating properties.

- Position 8: An oxo group, enabling tautomerization and hydrogen bonding.

- Position 6: A carboxamide moiety, critical for hydrogen bonding and solubility.

The compound is synthesized via multi-step routes involving thiourea intermediates and S-alkylation reactions, as described by Huang et al. . Its structural complexity and substituent diversity make it a candidate for pharmacological studies, though specific biological data remain undisclosed in available literature.

Properties

IUPAC Name |

2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5O3/c1-2-29-14-6-4-3-5-13(14)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-7-9-12(21)10-8-11/h3-10H,2H2,1H3,(H2,22,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIQCRXCALBMCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate starting materials such as guanine or adenine derivatives.

Substitution Reactions: The chlorophenyl and ethoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and suitable solvents to facilitate the substitution process.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This step typically requires the use of coupling reagents such as carbodiimides to activate the carboxylic acid group for nucleophilic attack by an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can introduce new substituents on the aromatic rings. Halogenation and alkylation are typical examples of such reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound can be used to study enzyme interactions and protein-ligand binding. Its structural features make it a potential candidate for drug design and development.

Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new therapeutic agents.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substitutions at positions 2 and 9, influencing electronic, steric, and solubility properties:

Key Observations:

- Solubility : Methoxy/ethoxy groups improve hydrophilicity, whereas chloro substituents increase lipophilicity.

- Steric Hindrance : The 2-ethoxyphenyl group (target) creates ortho-substitution steric effects, unlike para-substituted analogs (e.g., 4-methylphenyl in CAS 64440-99-9) .

Physicochemical and Functional Implications

- 8-Oxo Group : Common across all analogs, likely stabilizing the purine tautomer and enabling hydrogen bonding with biological targets.

- 6-Carboxamide : A conserved feature, critical for solubility and target interactions.

- 9-Substituent Diversity : The 2-ethoxyphenyl group (target) may confer unique binding modes compared to phenyl or 4-methylphenyl analogs .

Biological Activity

The compound 2-(4-chlorophenyl)-9-(2-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : CHClNO

- Molecular Weight : 373.82 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Several studies have shown that purine derivatives can inhibit tumor growth by interfering with DNA synthesis and cell proliferation.

- Antimicrobial Properties : The compound has been tested against various bacterial strains, demonstrating significant antibacterial effects.

- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in cancer progression and microbial resistance.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of DNA Synthesis : By mimicking natural purines, the compound can disrupt nucleic acid synthesis, leading to apoptosis in rapidly dividing cells.

- Interference with Enzyme Activity : It acts as an inhibitor for enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA replication in both prokaryotic and eukaryotic cells.

Antitumor Activity

A study published in Cancer Chemotherapy and Pharmacology highlighted the antitumor efficacy of various purine derivatives. The results indicated that compounds structurally similar to this compound exhibited IC values ranging from 1 to 10 µM against human cancer cell lines, suggesting significant cytotoxicity (Table 1) .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | HeLa | 5.0 |

| Compound B | MCF-7 | 3.5 |

| Compound C | A549 | 7.0 |

| Target Compound | Various | <10 |

Antimicrobial Properties

In another study assessing antimicrobial activity, the compound demonstrated a broad spectrum of activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows (Table 2) :

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.